

Application Notes and Protocols for ATBC-Plasticized PVC in Medical Tubing

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Compound of Interest

Compound Name: *Acetyl Tributyl Citrate*

Cat. No.: *B1666534*

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These application notes provide a comprehensive overview of the formulation, characterization, and processing of **Acetyl Tributyl Citrate** (ATBC) plasticized Polyvinyl Chloride (PVC) for medical tubing applications. The protocols outlined below are based on industry standards and scientific literature to ensure the development of safe and effective medical devices.

Introduction

Polyvinyl Chloride (PVC) is a versatile and widely used polymer in the medical device industry due to its excellent chemical resistance, durability, and cost-effectiveness. However, in its rigid form, PVC is not suitable for applications requiring flexibility, such as medical tubing. To achieve the desired softness and elasticity, plasticizers are incorporated into the PVC matrix.

Traditionally, phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (DEHP) have been used. However, concerns over the potential health risks associated with the leaching of phthalates have led to the adoption of safer alternatives.^{[1][2]} **Acetyl Tributyl Citrate** (ATBC) has emerged as a leading non-toxic, biodegradable, and effective plasticizer for medical-grade PVC.^{[3][4]} ATBC, derived from natural citric acid, offers excellent compatibility with PVC, good thermal stability, and low volatility, making it an ideal choice for sensitive applications like blood bags, catheters, and infusion tubing.^{[1][5]}

These notes will detail the formulation of ATBC-plasticized PVC, methods for its characterization, and protocols for its processing.

Formulation of ATBC-Plasticized PVC

The formulation of medical-grade PVC is a multi-component system where each ingredient plays a crucial role in the final properties of the tubing. The components are typically measured in parts per hundred resin (phr) by weight.

Table 1: Typical Formulation for ATBC-Plasticized PVC Medical Tubing

Component	Type/Grade	phr (parts per hundred resin)	Function
PVC Resin	Suspension Grade (K-value 65-70)	100	Base polymer matrix
Plasticizer	Acetyl Tributyl Citrate (ATBC)	30 - 60	Imparts flexibility and softness
Heat Stabilizer	Calcium/Zinc (Ca/Zn) Stearate	2 - 5	Prevents thermal degradation during processing
Lubricant (Internal)	Stearic Acid	0.2 - 0.5	Reduces friction between polymer chains
Lubricant (External)	Paraffin Wax	0.3 - 0.7	Prevents sticking to processing equipment
Processing Aid	Acrylic Copolymer	1 - 2	Improves melt homogeneity and surface finish

Formulation-Property Relationship:

The concentration of ATBC is the primary determinant of the tubing's flexibility and hardness. Higher concentrations of ATBC lead to a softer and more flexible material, as indicated by a lower Shore A hardness and increased elongation at break. The selection of stabilizers and lubricants is critical to ensure a stable extrusion process and to prevent degradation of the polymer, which could lead to the formation of harmful byproducts.

Material Properties and Characterization

The performance of ATBC-plasticized PVC tubing is evaluated through a series of standardized tests to ensure it meets the stringent requirements for medical applications.

Table 2: Typical Mechanical Properties of ATBC-Plasticized PVC for Medical Tubing

Property	Test Method	Value (for 40-50 phr ATBC)
Tensile Strength	ASTM D638	15 - 25 MPa
Elongation at Break	ASTM D638	250 - 400%
Modulus of Elasticity	ASTM D638	10 - 30 MPa
Shore A Hardness	ASTM D2240	70 - 90

Experimental Protocols

Compounding of ATBC-Plasticized PVC

Objective: To prepare a homogeneous blend of PVC resin and additives for subsequent extrusion.

Equipment: High-speed mixer.

Procedure:

- Add 100 phr of PVC resin to the mixer.
- Start the mixer at low speed and gradually increase to a high speed to raise the temperature of the resin to approximately 60°C.
- While mixing, add the heat stabilizer, lubricants, and processing aid in the specified phr.
- Continue mixing until the temperature reaches 80-90°C.
- Slowly add the ATBC plasticizer to the mixture.

- Continue mixing until the ATBC is fully absorbed and the mixture becomes a free-flowing powder.
- Discharge the compound and allow it to cool to room temperature before extrusion.

Tensile Properties Testing

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[\[6\]](#)[\[7\]](#)

Equipment: Universal Testing Machine (UTM) with appropriate grips and an extensometer.[\[8\]](#)[\[9\]](#)

Specimen Preparation:

- Prepare dumbbell-shaped specimens from the extruded tubing or from compression-molded sheets of the compounded material as per the dimensions specified in ASTM D638 (Type IV is often suitable for flexible materials).[\[8\]](#)
- Condition the specimens at $23 \pm 2^{\circ}\text{C}$ and $50 \pm 5\%$ relative humidity for at least 40 hours prior to testing.[\[7\]](#)

Test Procedure:

- Measure the width and thickness of the gauge section of the specimen.
- Mount the specimen in the grips of the UTM.
- Attach the extensometer to the specimen's gauge section.
- Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for flexible PVC) until the specimen fractures.[\[8\]](#)
- Record the load and elongation data throughout the test.

Calculations:

- Tensile Strength (MPa): Maximum load divided by the original cross-sectional area.
- Elongation at Break (%): Increase in length at the point of fracture divided by the original gauge length, multiplied by 100.

- Modulus of Elasticity (MPa): The slope of the initial linear portion of the stress-strain curve.

Durometer Hardness Testing

Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

[\[10\]](#)[\[11\]](#)

Equipment: Shore A Durometer.[\[12\]](#)[\[13\]](#)

Specimen Preparation:

- Use a specimen with a minimum thickness of 6 mm. If the tubing wall is thinner, stack multiple layers to achieve the required thickness.
- Ensure the specimen surface is flat and smooth.

Test Procedure:

- Place the specimen on a hard, flat surface.
- Hold the durometer in a vertical position with the indenter point at least 12 mm from any edge of the specimen.
- Apply the presser foot to the specimen, ensuring firm contact.
- Read the hardness value on the dial within one second of firm contact.
- Take at least five measurements at different positions on the specimen and calculate the average.

Biocompatibility and Leaching Assessment

Biocompatibility:

Medical tubing must be biocompatible to ensure it does not cause any adverse reactions in the human body.[\[14\]](#) The primary standards for assessing biocompatibility are USP Class VI and ISO 10993.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- USP Class VI: This is a series of in vivo tests that assess the biological reactivity of materials.[\[18\]](#)[\[19\]](#) The tests include:
 - Systemic Injection Test: An extract of the material is injected into mice to observe for any systemic toxic effects.[\[20\]](#)
 - Intracutaneous Test: An extract of the material is injected intracutaneously in rabbits to assess for local skin reactions.[\[20\]](#)
 - Implantation Test: The material is implanted into the muscle tissue of rabbits to evaluate the local tissue response.[\[20\]](#)
- ISO 10993: This is a more comprehensive set of standards for the biological evaluation of medical devices.[\[15\]](#)[\[21\]](#) It follows a risk-based approach and includes tests for cytotoxicity, sensitization, irritation, and systemic toxicity, among others.[\[16\]](#)

Leaching Studies:

Leaching is the migration of chemical components from the plastic into the fluid it is in contact with.[\[2\]](#)[\[22\]](#) For ATBC-plasticized PVC medical tubing, it is crucial to quantify the amount of ATBC that may leach into drugs or bodily fluids.

Protocol for Leaching Study:

- Select appropriate food simulants or the actual drug solution that will be in contact with the tubing. Common simulants include distilled water, 10% ethanol, and olive oil (to simulate fatty substances).
- Cut a known length of the tubing and fill it with the simulant, or immerse a known surface area of the tubing in the simulant.
- Store the samples at controlled temperatures (e.g., 40°C) for a specified duration (e.g., 10 days) to simulate long-term use or accelerated conditions.
- After the exposure period, collect the simulant.

- Analyze the simulant for the concentration of ATBC using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
- Express the results as the amount of ATBC leached per unit area of the tubing (e.g., in $\mu\text{g}/\text{cm}^2$) or as a concentration in the simulant (e.g., in ppm or $\mu\text{g}/\text{mL}$).

Processing of ATBC-Plasticized PVC Tubing

Method: Single-screw extrusion is the most common method for manufacturing medical tubing.

[\[23\]](#)

Table 3: Typical Extrusion Parameters for ATBC-Plasticized PVC Medical Tubing

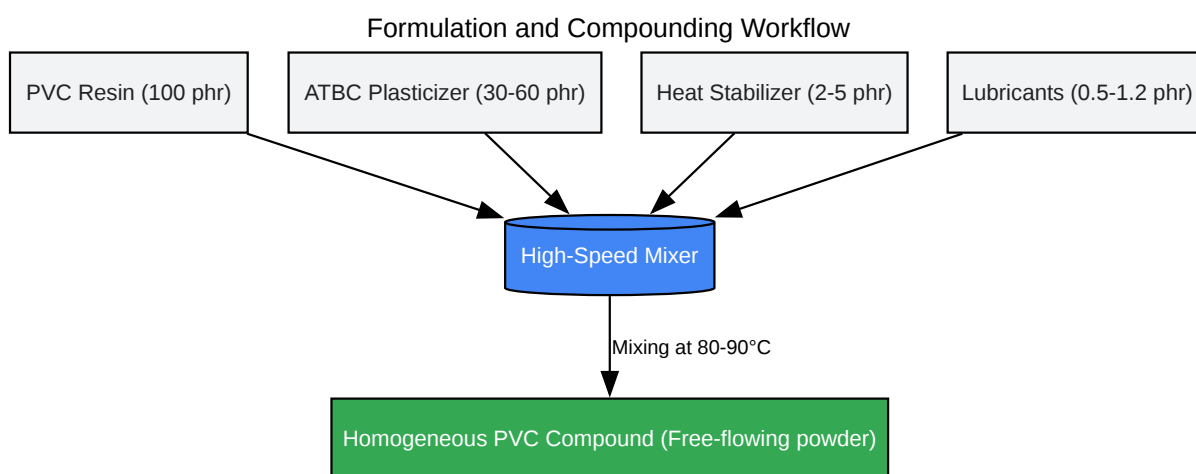
Parameter	Recommended Setting
Barrel Temperature Profile:	
- Zone 1 (Feed)	150 - 160°C
- Zone 2	160 - 170°C
- Zone 3	170 - 180°C
- Zone 4	175 - 185°C
Die Temperature	180 - 190°C
Melt Temperature	185 - 195°C
Screw Speed	20 - 60 RPM (depending on extruder size and output requirements)
Cooling	Water bath (20 - 40°C) with vacuum sizing

Process Workflow:

- The pre-compounded ATBC-plasticized PVC powder is fed into the hopper of the extruder.
- The rotating screw conveys the material through the heated barrel, where it melts and becomes a homogeneous fluid.

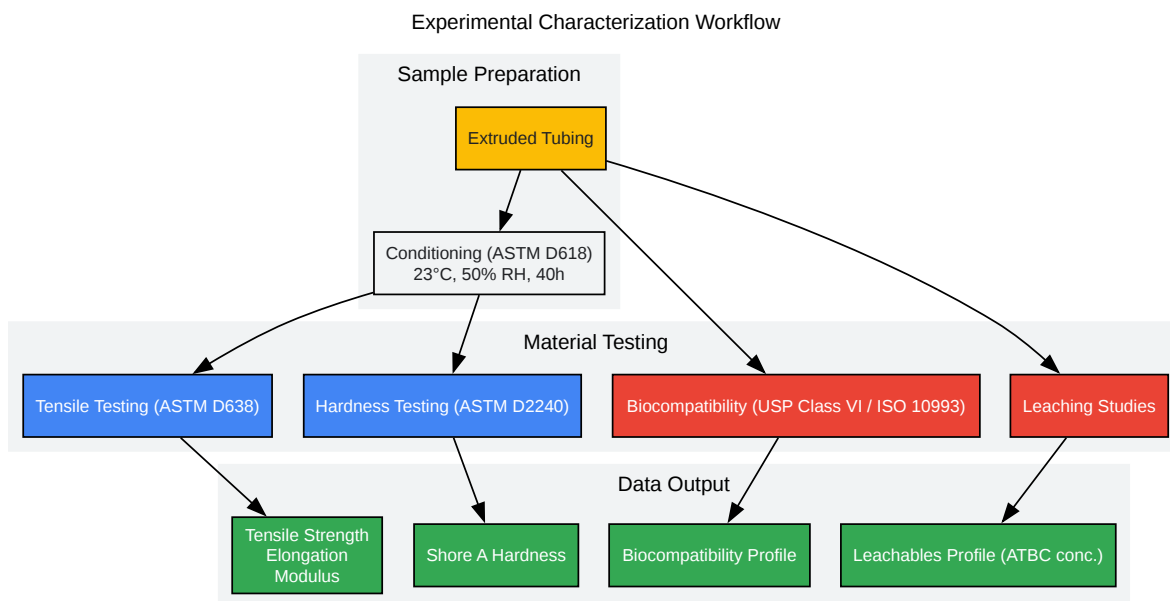
- The molten polymer is forced through a die that shapes it into a continuous tube.
- The extruded tube passes through a vacuum sizing tank where it is cooled by water and solidifies to the final dimensions.
- The tubing is then pulled by a puller at a constant speed and is either cut to length or wound onto a spool.

Visualizations



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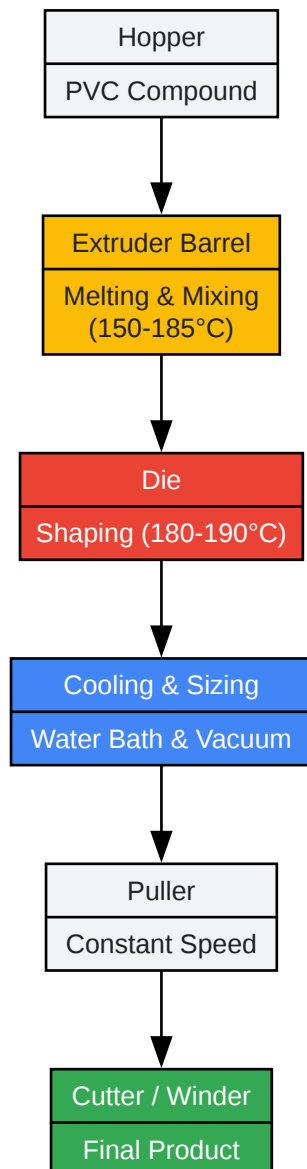
Caption: Workflow for the formulation and compounding of ATBC-plasticized PVC.



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Caption: Workflow for the experimental characterization of ATBC-plasticized PVC tubing.

Medical Tubing Extrusion Process



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Caption: Schematic of the single-screw extrusion process for medical tubing.

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